molecular formula C9H5BrF3N B8697163 2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline

2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline

Cat. No.: B8697163
M. Wt: 264.04 g/mol
InChI Key: UBBQERSGSPQXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline is a complex organic compound with the molecular formula C9H5BrF3N. This compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzenamine core. The trifluoromethyl group is known for its significant role in enhancing the chemical and physical properties of organic molecules, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the benzenamine core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the addition of a trifluoromethyl radical to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The ethynyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Properties

Molecular Formula

C9H5BrF3N

Molecular Weight

264.04 g/mol

IUPAC Name

2-bromo-6-ethynyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C9H5BrF3N/c1-2-5-3-6(9(11,12)13)4-7(10)8(5)14/h1,3-4H,14H2

InChI Key

UBBQERSGSPQXSY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=CC(=C1)C(F)(F)F)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.26 g of 2-bromo-4-trifluoromethyl-6-trimethylsilanylethynyl-phenylamine (13 mmol) were dissolved in 40 ml THF and the solution was cooled to 0° C. Then 15.2 ml of a 1 M solution of tetrabutylammonium fluoride in THF (15 mmol) were added and the reaction mixture was stirred for 20 min at 0° C. After addition of water, the mixture was extracted with EtOAc and the combined organic extracts were washed with brine, dried with magnesium sulfate, filtered and concentrated. 1.82 g (54%) of 2-bromo-6-ethynyl-4-trifluoromethyl-phenylamine were isolated as a brown solid after purification (silica gel; cyclohexane/EtOAc 9:1). 1H NMR (CDCl3, 300 MHz): δ 3.48 (s, 1H), 5.03 (br s, 2H), 7.54 (s, 1H), 7.65 (s, 1H).
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